Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . In the past decades, the conversion reactions of acetonitrile as a building block have become one of the most-attractive fields in organic synthesis .
Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds . This review mainly discusses the research progress involving acetonitrile in the past five years, covering both conventional synthesis methods and electrochemical synthesis .
The bond dissociation energy D (H-CH2CN) equals 4.03 ± 0.09 eV, and D (CH3-CN) equals 5.36 ± 0.03 eV . Furthermore, the methyl proton of acetonitrile is faintly acidic with pKa = 31.3 in DMSO . This means that acetonitrile can be deprotonated to form nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .
: “2-(3-Bromo-4-nitrophenyl)acetonitrile” is a chemical compound with the CAS Number: 124840-60-4 and a molecular weight of 241.04 . It is a pale-yellow to yellow-brown solid .
: This compound could potentially be used as an intermediate in organic synthesis . Acetonitrile derivatives, such as this compound, are often used in the synthesis of a variety of important compounds .
Heterocyclic compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities .
2-(3-Bromo-4-nitrophenyl)acetonitrile is an organic compound characterized by its molecular formula and a molecular weight of approximately 241.04 g/mol. This compound features a bromine atom and a nitro group attached to a phenyl ring, making it a member of the nitrophenyl acetonitrile family. Its structure contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science.
The synthesis of 2-(3-Bromo-4-nitrophenyl)acetonitrile can be accomplished through various methods:
These methods highlight the compound's accessibility for research and industrial applications.
2-(3-Bromo-4-nitrophenyl)acetonitrile has several applications:
Interaction studies involving 2-(3-Bromo-4-nitrophenyl)acetonitrile focus on its reactivity with other chemical species. For instance:
Several compounds exhibit structural similarities to 2-(3-Bromo-4-nitrophenyl)acetonitrile. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
2-(4-Bromo-3-methoxyphenyl)acetonitrile | 113081-50-8 | 0.95 | Contains a methoxy group instead of a nitro group |
2-(3-Bromo-4-hydroxyphenyl)acetonitrile | 73348-21-7 | 0.88 | Hydroxy group introduces different reactivity |
3-(3-Bromo-4-methoxyphenyl)propanenitrile | 943-66-8 | 0.91 | Different side chain structure |
2-(3,5-Dibromo-2-hydroxy-4-methoxyphenyl)acetonitrile | 28495-11-6 | 0.89 | Contains multiple bromine substituents |
2-Bromo-4-ethyl-1-methoxybenzene | 99179-98-3 | 0.88 | Alkyl substitution affects physical properties |
These comparisons illustrate how variations in substituents influence the chemical behavior and potential applications of similar compounds.